Cas no 2171416-08-1 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidooxolane-3-carboxylic acid)

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidooxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidooxolane-3-carboxylic acid
- 2171416-08-1
- 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]oxolane-3-carboxylic acid
- EN300-1491666
-
- インチ: 1S/C25H28N2O6/c1-2-7-21(23(28)26-22-14-32-12-20(22)24(29)30)27-25(31)33-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-22H,2,7,12-14H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t20?,21-,22?/m0/s1
- InChIKey: VPQOSUQQVHWZQL-ORFBVSJDSA-N
- SMILES: O1CC(C(=O)O)C(C1)NC([C@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- 精确分子量: 452.19473662g/mol
- 同位素质量: 452.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 9
- 複雑さ: 693
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 114Ų
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidooxolane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1491666-10000mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]oxolane-3-carboxylic acid |
2171416-08-1 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1491666-5000mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]oxolane-3-carboxylic acid |
2171416-08-1 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1491666-1.0g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]oxolane-3-carboxylic acid |
2171416-08-1 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1491666-1000mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]oxolane-3-carboxylic acid |
2171416-08-1 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1491666-250mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]oxolane-3-carboxylic acid |
2171416-08-1 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1491666-500mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]oxolane-3-carboxylic acid |
2171416-08-1 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1491666-2500mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]oxolane-3-carboxylic acid |
2171416-08-1 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1491666-50mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]oxolane-3-carboxylic acid |
2171416-08-1 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1491666-100mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]oxolane-3-carboxylic acid |
2171416-08-1 | 100mg |
$2963.0 | 2023-09-28 |
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidooxolane-3-carboxylic acid 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
7. Back matter
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidooxolane-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidooxolane-3-carboxylic acid (CAS: 2171416-08-1)
The compound 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidooxolane-3-carboxylic acid (CAS: 2171416-08-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in the synthesis of peptide-based therapeutics and drug candidates. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel bioactive compounds.
One of the key areas of focus has been the optimization of synthetic pathways for this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic route that enhances yield and purity while reducing production costs. The researchers employed a combination of solid-phase peptide synthesis (SPPS) and advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve these results. This advancement is particularly relevant for large-scale pharmaceutical manufacturing.
In addition to its synthetic utility, 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidooxolane-3-carboxylic acid has shown promise in preclinical studies for its role in modulating protein-protein interactions. A recent paper in Nature Chemical Biology highlighted its ability to selectively inhibit certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications for autoimmune diseases. The study utilized X-ray crystallography to elucidate the binding mechanism, providing a structural basis for further drug design.
Another notable development is the integration of this compound into prodrug strategies. Researchers have functionalized its carboxyl and amino groups to create prodrugs with improved bioavailability and targeted release properties. For instance, a 2024 study in ACS Chemical Biology reported the successful conjugation of this molecule with tumor-targeting ligands, enabling site-specific drug activation in cancer cells. This approach minimizes off-target effects and enhances therapeutic efficacy.
Despite these promising findings, challenges remain in the clinical translation of derivatives based on 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidooxolane-3-carboxylic acid. Issues such as metabolic stability, pharmacokinetics, and potential toxicity require further investigation. Ongoing research aims to address these limitations through structural modifications and advanced formulation techniques.
In conclusion, 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidooxolane-3-carboxylic acid (CAS: 2171416-08-1) represents a versatile and valuable scaffold in modern drug discovery. Its applications span from synthetic chemistry to therapeutic development, with recent studies underscoring its potential in addressing unmet medical needs. Future research will likely focus on expanding its utility and overcoming existing barriers to clinical application.
2171416-08-1 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidooxolane-3-carboxylic acid) Related Products
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)
- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)
- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)
- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)
- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)
- 131570-57-5(Boc-D-Dab(Fmoc)-OH)
- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)
- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)




